molecular formula C12H15NO3 B14834380 5-Cyclopropoxy-6-isopropoxynicotinaldehyde

5-Cyclopropoxy-6-isopropoxynicotinaldehyde

Cat. No.: B14834380
M. Wt: 221.25 g/mol
InChI Key: SRQBKFJOTRBDSZ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-isopropoxynicotinaldehyde is a chemical compound with the molecular formula C13H15NO3 It is a derivative of nicotinaldehyde, featuring cyclopropoxy and isopropoxy groups attached to the nicotinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-6-isopropoxynicotinaldehyde typically involves the introduction of cyclopropoxy and isopropoxy groups to the nicotinaldehyde core. One common method involves the reaction of nicotinaldehyde with cyclopropyl and isopropyl alcohols in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid

    Temperature: Reflux conditions (around 80-100°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-isopropoxynicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy and isopropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide

Major Products

    Oxidation: 5-Cyclopropoxy-6-isopropoxynicotinic acid

    Reduction: 5-Cyclopropoxy-6-isopropoxynicotinalcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Cyclopropoxy-6-isopropoxynicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-isopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the cyclopropoxy and isopropoxy groups may influence the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropoxy-6-methoxynicotinaldehyde
  • 5-Isopropoxy-6-methoxynicotinaldehyde
  • 5-Cyclopropoxy-6-ethoxynicotinaldehyde

Uniqueness

5-Cyclopropoxy-6-isopropoxynicotinaldehyde is unique due to the presence of both cyclopropoxy and isopropoxy groups, which confer distinct steric and electronic properties

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

5-cyclopropyloxy-6-propan-2-yloxypyridine-3-carbaldehyde

InChI

InChI=1S/C12H15NO3/c1-8(2)15-12-11(16-10-3-4-10)5-9(7-14)6-13-12/h5-8,10H,3-4H2,1-2H3

InChI Key

SRQBKFJOTRBDSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C=O)OC2CC2

Origin of Product

United States

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